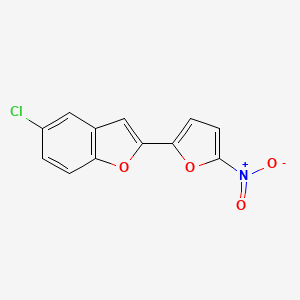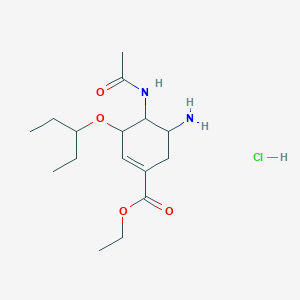![molecular formula C57H33N9 B14175818 2,2',2''-(Benzene-1,3,5-triyl)tris(3-phenylpyrido[3,2-f]quinoxaline) CAS No. 927834-49-9](/img/structure/B14175818.png)
2,2',2''-(Benzene-1,3,5-triyl)tris(3-phenylpyrido[3,2-f]quinoxaline)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’,2’'-(Benzene-1,3,5-triyl)tris(3-phenylpyrido[3,2-f]quinoxaline): is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzene core substituted with three phenylpyridoquinoxaline groups, making it a highly conjugated system with interesting electronic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(Benzene-1,3,5-triyl)tris(3-phenylpyrido[3,2-f]quinoxaline) typically involves multi-step organic reactions. One common method includes the condensation of benzene-1,3,5-tricarbaldehyde with 3-phenylpyrido[3,2-f]quinoxaline under acidic conditions. The reaction is usually carried out in a solvent like methanol or ethanol, with a catalyst such as tin tetrachloride to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2,2’,2’'-(Benzene-1,3,5-triyl)tris(3-phenylpyrido[3,2-f]quinoxaline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyridoquinoxaline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce partially hydrogenated compounds.
科学的研究の応用
2,2’,2’'-(Benzene-1,3,5-triyl)tris(3-phenylpyrido[3,2-f]quinoxaline) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its conjugated system.
Medicine: Explored for its potential anticancer properties, as it can interact with DNA and inhibit cell proliferation.
作用機序
The mechanism of action of 2,2’,2’'-(Benzene-1,3,5-triyl)tris(3-phenylpyrido[3,2-f]quinoxaline) involves its interaction with molecular targets through π-π stacking and hydrogen bonding. The compound’s highly conjugated system allows it to intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes . This mechanism is particularly relevant in its potential anticancer applications.
類似化合物との比較
Similar Compounds
2,2’,2’'-(Benzene-1,3,5-triyl)tris(1-phenyl-1H-benzo[e][1,2,4]triazine): Similar in structure but with a benzo[e][1,2,4]triazine moiety.
2,2’,2’'-(Benzene-1,3,5-triyl)tris(thiophene-2-carbaldehyde): Contains thiophene rings instead of pyridoquinoxaline.
Uniqueness
2,2’,2’'-(Benzene-1,3,5-triyl)tris(3-phenylpyrido[3,2-f]quinoxaline) is unique due to its extended π-conjugation and the presence of multiple phenylpyridoquinoxaline groups. This structure imparts distinct electronic properties, making it suitable for applications in organic electronics and as a fluorescent probe .
特性
CAS番号 |
927834-49-9 |
|---|---|
分子式 |
C57H33N9 |
分子量 |
843.9 g/mol |
IUPAC名 |
2-[3,5-bis(3-phenylpyrido[2,3-h]quinoxalin-2-yl)phenyl]-3-phenylpyrido[3,2-f]quinoxaline |
InChI |
InChI=1S/C57H33N9/c1-4-13-34(14-5-1)49-52(64-55-40-19-10-28-58-43(40)22-25-46(55)61-49)37-31-38(53-50(35-15-6-2-7-16-35)62-47-26-23-44-41(56(47)65-53)20-11-29-59-44)33-39(32-37)54-51(36-17-8-3-9-18-36)63-48-27-24-45-42(57(48)66-54)21-12-30-60-45/h1-33H |
InChIキー |
YYNMJMOTDMHLHB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=C(C4=C(C=C3)N=CC=C4)N=C2C5=CC(=CC(=C5)C6=NC7=C(C=CC8=C7C=CC=N8)N=C6C9=CC=CC=C9)C1=NC2=C(C=CC3=C2C=CC=N3)N=C1C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,6-Bis[(4-aminoanilino)methyl]-4-methylphenol](/img/structure/B14175741.png)
![4-[6-(Benzyloxy)hexyl]aniline](/img/structure/B14175745.png)
![1-[Bis(propan-2-ylamino)methylidene]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B14175749.png)


![(3S,5R)-6-[(4-methoxyphenyl)methoxy]-3,5-dimethylhexan-2-one](/img/structure/B14175762.png)
![(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}-5-(triethylsilyl)pent-4-ynal](/img/structure/B14175766.png)

![N,N,N',N''-Tetramethyl-N'-[3-(triethoxysilyl)propyl]guanidine](/img/structure/B14175787.png)




